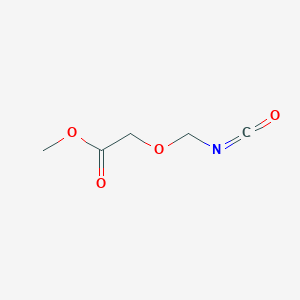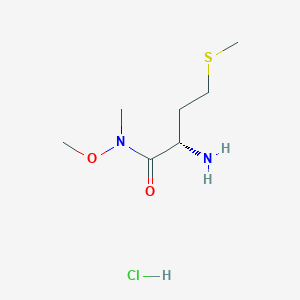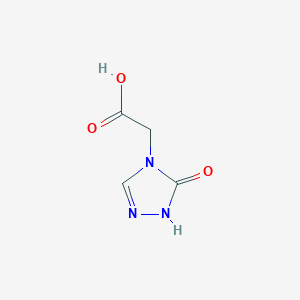
2-(Isocianatometoxi)acetato de metilo
Descripción general
Descripción
Mecanismo De Acción
Methyl 2-(isocyanatomethoxy)acetate is a reactive compound that can undergo various chemical reactions. It reacts with nucleophiles such as alcohols, amines, and thiols to form urethane and carbamate derivatives. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the isocyanate group, followed by the elimination of the leaving group.
Biochemical and Physiological Effects:
Methyl 2-(isocyanatomethoxy)acetate is a toxic compound that can cause respiratory and skin irritation. It is known to cause asthma and other respiratory diseases in workers who are exposed to it. Methyl 2-(isocyanatomethoxy)acetate can also react with amino acids and proteins, leading to the formation of protein adducts. The formation of protein adducts can lead to various physiological effects such as inflammation and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(isocyanatomethoxy)acetate is a versatile compound that can be used in various lab experiments. It is a reactive compound that can be used in the synthesis of various compounds. Methyl 2-(isocyanatomethoxy)acetate is also a useful reagent for the modification of proteins and other biomolecules. However, Methyl 2-(isocyanatomethoxy)acetate is a toxic compound that requires special handling and safety precautions. It is important to use Methyl 2-(isocyanatomethoxy)acetate in a well-ventilated area and to wear appropriate protective equipment such as gloves and goggles.
Direcciones Futuras
There are several future directions for the research on Methyl 2-(isocyanatomethoxy)acetate. One of the future directions is the development of new synthetic methods for the production of Methyl 2-(isocyanatomethoxy)acetate. The development of new synthetic methods can lead to higher yields and better purity of Methyl 2-(isocyanatomethoxy)acetate. Another future direction is the synthesis of new compounds using Methyl 2-(isocyanatomethoxy)acetate as a building block. The synthesis of new compounds can lead to the discovery of new materials with unique properties. Finally, the investigation of the biochemical and physiological effects of Methyl 2-(isocyanatomethoxy)acetate can lead to a better understanding of the toxic effects of isocyanates and the development of new safety measures for workers who are exposed to them.
Conclusion:
Methyl 2-(isocyanatomethoxy)acetate is a versatile compound that has been widely used in scientific research. It is a reactive compound that can be used in various lab experiments, such as organic synthesis, polymer chemistry, and material science. However, Methyl 2-(isocyanatomethoxy)acetate is a toxic compound that requires special handling and safety precautions. The investigation of the biochemical and physiological effects of Methyl 2-(isocyanatomethoxy)acetate can lead to a better understanding of the toxic effects of isocyanates and the development of new safety measures for workers who are exposed to them.
Aplicaciones Científicas De Investigación
Esterificación asistida por microondas
Una aplicación novedosa del 2-(Isocianatometoxi)acetato de metilo es en los procesos de esterificación asistidos por microondas. Este método moderno utiliza radiación de microondas para acelerar la reacción de esterificación, que es más efectiva y eficiente que los métodos convencionales. El papel del compuesto en este proceso es como un reactivo que interactúa con otros productos químicos bajo irradiación de microondas para producir ésteres a un ritmo mejorado .
Propiedades
IUPAC Name |
methyl 2-(isocyanatomethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-5(8)2-10-4-6-3-7/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEMWFLDRMIQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)

![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)

![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)


![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)
![4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1459130.png)


